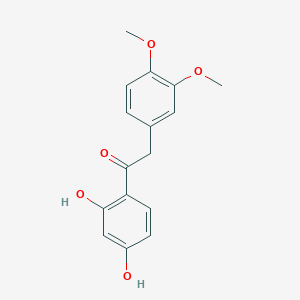
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H16O5 and its molecular weight is 288.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclization and Synthetic Chemistry
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is used in synthetic chemistry, particularly in heterocyclization reactions. For instance, it has been used in the condensation with N,N-dimethylformamide dimethyl acetal, leading to the formation of various heterocycles like isoflavones, diarylpyrazoles, and 2-aminopyrimidines (Moskvina, Shilin, & Khilya, 2015).
Photophysical Investigation
This compound has been studied for its photophysical properties. An example is the synthesis of DMHP (a derivative) by the reaction of 3,4-dimethoxy benzaldehyde with 1-(2-hydroxyphenyl) ethanone, followed by investigations into its solvatochromic properties, photochemical, and fluorescence quantum yields (Asiri, Sobahi, Osman, & Khan, 2017).
Photochemical Reactivity
The photochemical reactivity of derivatives, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, has been examined in different states and conditions, revealing transformations into various compounds and insights into Norrish type 1 cleavage and photoreduction mechanisms (Castellan et al., 1990).
Fluorescent Probe Development
Its derivatives have been utilized in developing fluorescent probes. For example, 1-(2-Hydroxyphenyl)ethanone was used to create a BODIPY-based fluorescent on-off probe with high selectivity for H2S, indicating potential applications in biological systems (Fang, Jiang, Sun, & Li, 2019).
Antimicrobial and Antifungal Agents
Several compounds synthesized from this compound have shown antimicrobial and antifungal activities. For instance, derivatives isolated from Cynanchum otophyllum demonstrated antifungal activity (Zhao et al., 2007).
Anti-inflammatory and Antioxidant Activities
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This includes studieson pyrazole chalcones, which exhibited promising biological activities (Bandgar et al., 2009).
Structural Chemistry
The compound and its derivatives have been studied for their structural chemistry. For instance, polymorphism and conformational isomerism in compounds like 4-acetylresorcinol, a derivative of 1-(2,4-dihydroxyphenyl)ethanone, have been investigated, providing insights into molecular structures and interactions (Jones & Mangalagiu, 2009).
Novel Syntheses and Applications
Novel synthesis methods for derivatives of this compound have been developed, such as the synthesis of acetophenone benzopyran derivatives, indicating its versatility in organic synthesis (Qi et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXMMYWDVBYTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351016 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24126-98-5 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


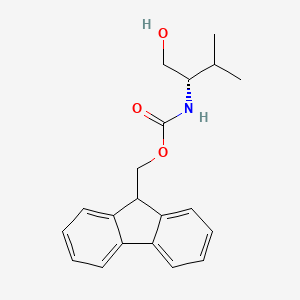

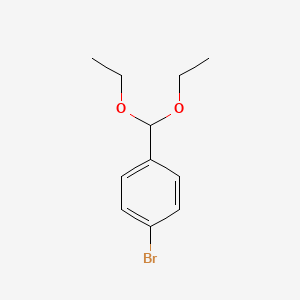
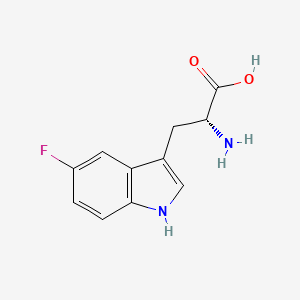
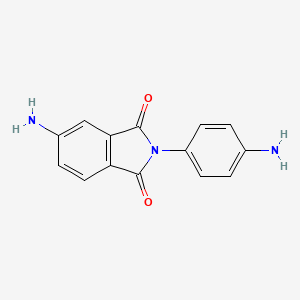



![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)





